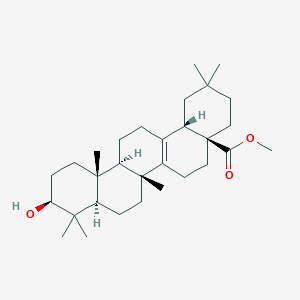
Pyrocincholic acid methyl ester
概要
説明
Pyrocincholic acid methyl ester is a triterpenoid compound derived from the herbs of Nauclea officinalis. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H48O3 and a molecular weight of 456.7 g/mol .
科学的研究の応用
Safety and Hazards
作用機序
Target of Action
Pyrocincholic acid methyl ester is a type of triterpenoid . Triterpenoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels, which play crucial roles in various biological processes.
Pharmacokinetics
It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability
Result of Action
One study found that a pyrocincholic acid type triterpenoid could stimulate glucose uptake in 3t3-l1 adipocytes , suggesting potential applications in diabetes treatment
Action Environment
生化学分析
Biochemical Properties
Pyrocincholic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and metabolic regulation. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC) . These interactions can lead to the modulation of lipid biosynthesis and fatty acid oxidation, thereby impacting overall metabolic processes.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In adipocytes, for example, it has been observed to suppress adipogenesis and regulate lipid metabolism . This compound influences cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and metabolic regulation . Additionally, this compound can affect gene expression by modulating the activity of transcription factors like PPARγ and C/EBPα, which are key regulators of adipocyte differentiation and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to specific enzymes, either inhibiting or activating their function. For instance, this compound has been shown to inhibit the activity of fatty acid synthase (FAS), thereby reducing lipid biosynthesis . Additionally, it can activate the AMP-activated protein kinase (AMPK) pathway, promoting fatty acid oxidation and energy expenditure . These molecular interactions contribute to the overall metabolic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Its stability and activity may be influenced by factors such as temperature and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of lipid metabolism and adipogenesis . These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively modulate lipid metabolism and reduce adipogenesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These findings underscore the importance of determining the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), influencing the biosynthesis and oxidation of fatty acids . Additionally, this compound can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of energy homeostasis . These interactions contribute to the overall metabolic effects of this compound, including the regulation of lipid levels and energy expenditure.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, particularly adipose tissue, where it exerts its metabolic effects . The transport and distribution of this compound are crucial for its bioavailability and overall efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Its localization is often directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell . The subcellular localization of this compound is essential for its interaction with target enzymes and proteins, thereby modulating various biochemical and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Pyrocincholic acid methyl ester can be synthesized through esterification reactions. One common method involves the reaction of pyrocincholic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced catalysts and optimized reaction conditions to minimize by-products and improve purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield pyrocincholic acid and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Pyrocincholic acid and methanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Corresponding alcohol of this compound.
類似化合物との比較
Methyl butyrate: An ester with a pleasant odor, commonly used in flavorings and fragrances.
Ethyl acetate: Another ester widely used as a solvent in various industrial applications.
Uniqueness: Pyrocincholic acid methyl ester stands out due to its complex triterpenoid structure and significant biological activities. Unlike simpler esters like methyl butyrate and ethyl acetate, this compound exhibits unique bioactive properties that make it valuable in scientific research and potential therapeutic applications .
特性
IUPAC Name |
methyl (4aS,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21-,22-,23-,24-,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJLCVYGDWRBEN-DVXVSMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4=C3CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


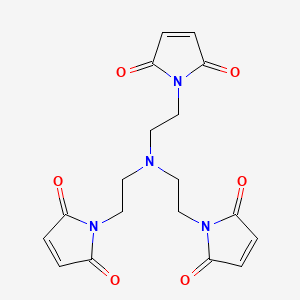
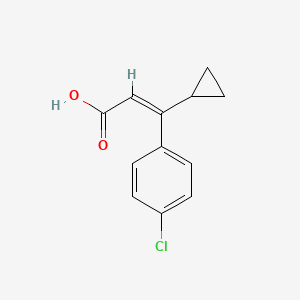

![[(3aS,4R,5aS,6S,9aR,9bS)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] 2-methylprop-2-enoate](/img/structure/B1180723.png)
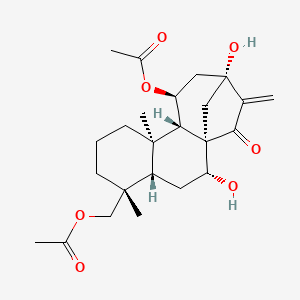
![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
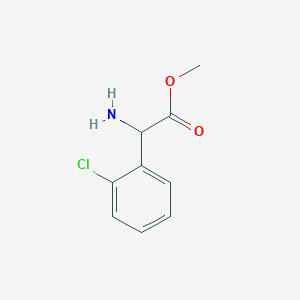
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
